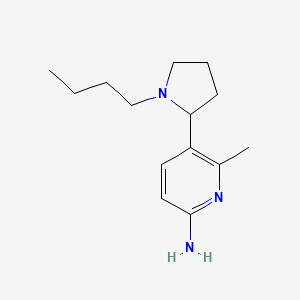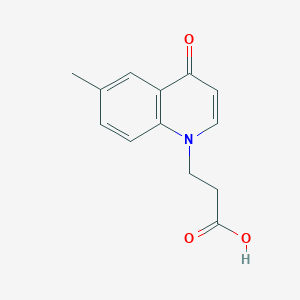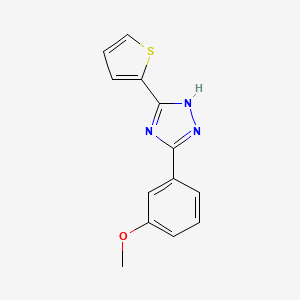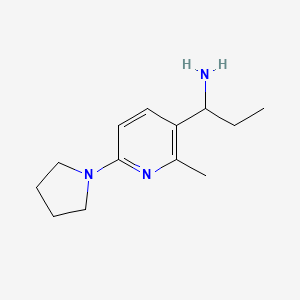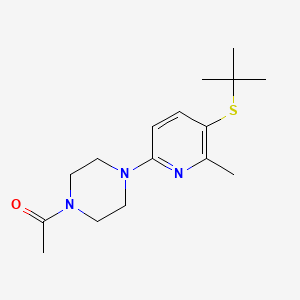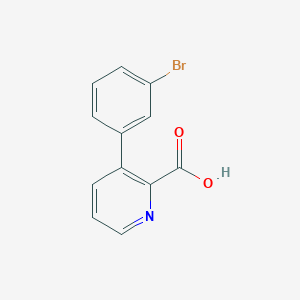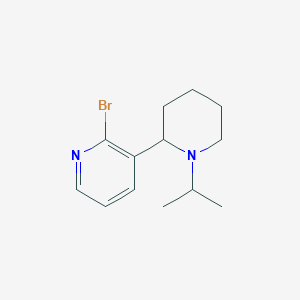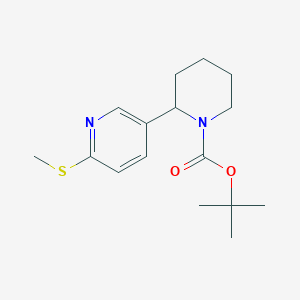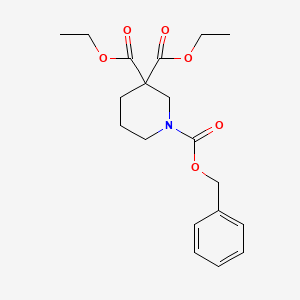
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by the presence of a cyclopropane ring attached to a furan ring, which is further substituted with a 2,4-difluorophenyl group. This compound has a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, 2,4-difluorophenyl boronic acid is coupled with a furan derivative under the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and ability to form carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(2,4-Difluorophenyl)
Properties
Molecular Formula |
C13H11F2NO |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-[5-(2,4-difluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H11F2NO/c14-7-1-2-8(10(15)5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2 |
InChI Key |
FAMDHXAPJHDLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


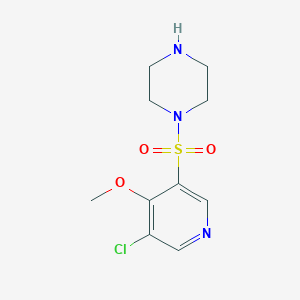
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
